REACTION_SMILES
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[Br-:27].[CH3:1][n:2]1[n:3][c:4](-[c:11]2[c:12]([F:21])[cH:13][c:14]([Cl:20])[c:15]([C:16](=[O:17])[OH:18])[cH:19]2)[cH:5][c:6]1[C:7]([F:8])([F:9])[F:10].[CH3:22][C:23](=[O:24])[OH:25].[Cl:28].[Na+:26].[OH2:29]>>[CH3:1][n:2]1[n:3][c:4](-[c:11]2[c:12]([F:21])[cH:13][c:14]([Cl:20])[c:15]([C:16](=[O:17])[OH:18])[cH:19]2)[c:5]([Br:27])[c:6]1[C:7]([F:8])([F:9])[F:10]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Br-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cn1nc(-c2cc(C(=O)O)c(Cl)cc2F)cc1C(F)(F)F
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Type
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product
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Smiles
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Cn1nc(-c2cc(C(=O)O)c(Cl)cc2F)c(Br)c1C(F)(F)F
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |